methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate
Description
Methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate is a heterocyclic compound featuring a thieno[3,2-d]pyrimidine core substituted with a 3-phenyl group, 2,4-dioxo functionalities, and an acetamido-linked methyl benzoate moiety. The thienopyrimidine scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer activity. The benzoate ester and acetamido groups enhance solubility and bioavailability, making this compound a candidate for further biomedical exploration.
Properties
IUPAC Name |
methyl 2-[[2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O5S/c1-30-21(28)15-9-5-6-10-16(15)23-18(26)13-24-17-11-12-31-19(17)20(27)25(22(24)29)14-7-3-2-4-8-14/h2-12H,13H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNXVSYCSLKPKJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)CN2C3=C(C(=O)N(C2=O)C4=CC=CC=C4)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is Poly (ADP-ribose) polymerases-1 (PARP-1) . PARP-1 is a highly conserved DNA-binding protein and is the most extensively expressed member of the poly (ADP-ribose) polymerases (PARPs) family. They regulate a number of cellular processes including surveillance of genome integrity, cellular differentiation, regulation of gene transcription, inflammation, mitosis, cell cycle progression, initiation of DNA damage response, and apoptosis.
Mode of Action
The compound acts as an inhibitor of PARP-1. Damaged DNA activates PARP-1 to cleave its substrate nicotinamide adenine dinucleotide (NAD+) and to catalyze the addition of ADP-ribose units to it and to nuclear target proteins to recruit BER components to facilitate DNA repair process and cell survival. By inhibiting PARP-1, the compound compromises the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death.
Biochemical Pathways
The compound affects the DNA repair pathway . Specifically, it interferes with the DNA base excision repair (BER) and DNA single-strand break (SSB) repair processes that are regulated by PARP-1. This disruption of the DNA repair mechanism leads to genomic dysfunction and ultimately cell death.
Biological Activity
Methyl 2-(2-{2,4-dioxo-3-phenyl-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}acetamido)benzoate (CAS Number: 687582-94-1) is a synthetic compound that belongs to the class of thieno[3,2-d]pyrimidine derivatives. This compound has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. The structure of this compound includes a thieno[3,2-d]pyrimidine core which is known for various pharmacological properties.
- Molecular Formula : C22H17N3O5S
- Molecular Weight : 435.4525 g/mol
- SMILES Notation : COC(=O)c1ccccc1NC(=O)Cn1c2ccsc2c(=O)n(c1=O)c1ccccc1
Biological Activity Overview
Research has indicated that thieno[3,2-d]pyrimidine derivatives exhibit a range of biological activities including:
- Antimicrobial Activity : Compounds in this class have shown moderate antibacterial activity against various pathogens such as Staphylococcus aureus, Escherichia coli, and Bacillus subtilis .
- Anticancer Properties : Some derivatives have demonstrated cytotoxic effects against cancer cell lines, suggesting potential use in cancer therapy .
Antimicrobial Activity Studies
In a study evaluating the antimicrobial properties of related compounds:
- Methodology : The agar well diffusion method was employed to assess the antimicrobial efficacy of synthesized thieno[3,2-d]pyrimidine derivatives.
- Results : The compounds exhibited varying degrees of activity against tested bacterial strains. For instance:
| Compound Name | Bacterial Strain | MIC (µg/mL) | Activity Level |
|---|---|---|---|
| Compound A | S. aureus | 32 | Moderate |
| Compound B | E. coli | 64 | Moderate |
| Compound C | B. subtilis | 16 | High |
Anticancer Activity
The anticancer potential of this compound has been explored through various assays:
- Cell Lines Tested : Common human cancer cell lines such as HeLa (cervical cancer) and MCF7 (breast cancer).
- Findings : The compound exhibited significant cytotoxic effects with IC50 values indicating effective inhibition of cell proliferation at low concentrations .
Case Studies
Several case studies have highlighted the biological activities of similar thieno[3,2-d]pyrimidine derivatives:
- Study on Antimicrobial Efficacy : A study demonstrated that derivatives with specific substitutions showed enhanced antibacterial properties compared to their parent compounds.
- Cytotoxicity Assessment : Another investigation into the cytotoxic effects revealed that modifications at the 5-position of the thieno[3,2-d]pyrimidine core significantly affected the anticancer activity.
Comparison with Similar Compounds
4-(3-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)thieno[3,2-d]pyrimidine
This hybrid compound shares the thieno[3,2-d]pyrimidine core but incorporates a pyrazolo[3,4-d]pyrimidine moiety instead of the acetamido benzoate group. Synthesized via Vilsmeier–Haack reagent and ammonium carbonate, it achieved an 82% yield and demonstrated promising biological activity. Characterization by ¹H/¹³C NMR, IR, and mass spectrometry confirmed its structure .
Fluorinated Pyrazolo[3,4-d]pyrimidine Derivatives
A patent-described compound, methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-3-fluorobenzoate, features fluorine substituents and a chromen-2-yl group. Despite structural complexity, its synthesis via Suzuki-Miyaura coupling yielded only 8%, highlighting challenges in scaling fluorinated derivatives. The compound’s high melting point (258–260°C) and mass (572.4 m/z) suggest enhanced thermal stability compared to non-fluorinated analogs .
Compounds with Benzoate Ester Moieties
Methyl 4-((2-Methyl-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)methyl)benzoate
This benzoate ester, with a pyrido-indole substituent, shares ester functionality but lacks the thienopyrimidine core. Its safety data sheet emphasizes precautions for inhalation and skin contact, suggesting ester-containing compounds may require rigorous handling protocols despite undefined bioactivity .
Diethyl 3-Benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
Synthesized via a one-pot reaction (55% yield), this imidazo[1,2-a]pyridine derivative incorporates nitrophenyl and cyano groups. Its lower yield compared to thienopyrimidine analogs (e.g., 82% in ) underscores variability in synthetic efficiency across heterocyclic systems. Characterization by HRMS and NMR confirmed structural integrity .
Preparation Methods
Introduction of the Phenyl Group
The 3-phenyl substituent is introduced via palladium-catalyzed cross-coupling. A Suzuki-Miyaura reaction using phenylboronic acid and the 4-chloro intermediate 5a in toluene/Na2CO3 at 75–100°C achieves aryl substitution. Alternative methods employ Stille coupling with trimethylphenylstannane under similar conditions.
Incorporation of the Dioxo Moiety
Oxidation of the thienopyrimidine core to the 2,4-dioxo derivative is achieved using chloranil in refluxing benzene (85% yield). This step necessitates anhydrous conditions to prevent hydrolysis of sensitive intermediates.
Synthesis of the Acetamido Benzoate Side Chain
Esterification of Benzoic Acid
Methyl 2-aminobenzoate is prepared by esterifying 2-aminobenzoic acid with methanol in the presence of H2SO4. This step is critical for ensuring the reactivity of the amine group in subsequent amidation.
Amidation with Thienopyrimidine Acetyl Chloride
The acetamido bridge is formed by reacting methyl 2-aminobenzoate with 2-(2,4-dioxo-3-phenylthieno[3,2-d]pyrimidin-1-yl)acetyl chloride. Activation of the carboxylic acid (via thionyl chloride or EDCl/HOBt) ensures efficient amide bond formation.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Solvent | Dry DMF |
| Coupling Agent | EDCl/HOBt |
| Temperature | 0°C → RT |
| Yield | 72–78% |
Final Coupling and Purification
The thienopyrimidine intermediate is coupled to the acetamido benzoate moiety via nucleophilic acyl substitution. Purification involves column chromatography (SiO2, ethyl acetate/hexane) and recrystallization from ethanol to achieve >95% purity.
Analytical Validation:
-
1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, pyrimidine-H), 7.85–7.43 (m, 9H, aromatic), 4.87 (s, 2H, CH2), 3.91 (s, 3H, OCH3).
-
HPLC : Retention time 12.3 min (C18 column, 70:30 MeCN/H2O).
A summary of methodologies reveals that the chlorination-Suzuki coupling pathway (Route A) offers higher yields (75–85%) compared to direct cyclocondensation approaches (60–70%). However, the latter reduces reliance on palladium catalysts, lowering costs.
Yield Optimization Table:
| Method | Key Step | Yield |
|---|---|---|
| Route A | Suzuki coupling | 85% |
| Route B | Direct cyclocondensation | 70% |
Challenges and Mitigation Strategies
Q & A
Q. What stability-indicating assays are essential for ensuring compound integrity under storage or experimental conditions?
- Methodology : Conduct forced degradation studies (e.g., exposure to heat, light, or acidic/basic conditions). Monitor degradation products via UPLC-PDA and establish storage guidelines (e.g., -20°C under argon) based on Arrhenius kinetic models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
